Metam-sodium-d3
Description
Properties
Molecular Formula |
C₂HD₃NNaS₂ |
|---|---|
Molecular Weight |
132.2 |
Synonyms |
Sodium N-Methyldithiocarbamate-d3; N-Methylaminomethanethionothiolic Acid-d3 Sodium Salt |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
- Soil Disinfection
-
Pest Control Efficacy
- Studies have shown that metam-sodium combined with other fumigants like 1,3-dichloropropene and chloropicrin can enhance pest control effectiveness compared to individual applications. For example, a study indicated that combinations were as effective as methyl bromide in controlling root-knot nematodes and certain soilborne fungi .
- Application Techniques
Safety and Toxicological Considerations
Metam-sodium poses several health risks upon exposure. Acute toxicity studies indicate significant risks associated with inhalation or dermal contact. For instance:
- The LD50 for oral exposure in rats was reported as low as 781 mg/kg .
- Respiratory effects from acute exposure can persist for up to 13 months .
Chronic Effects
Chronic exposure has been linked to various health issues including:
- Genotoxicity: Metam-sodium has been identified as a clastogen in both in vivo and in vitro studies .
- Reproductive Toxicity: Significant reductions in fetal survival rates were observed in animal studies .
Case Study 1: Efficacy in Crop Production
A field study conducted in Tifton, Georgia evaluated the effects of metam-sodium combined with other fumigants on squash crops. The results indicated that this combination was effective against root-knot nematodes and resulted in improved crop yields compared to untreated plots .
Case Study 2: Occupational Exposure Risks
An investigation into occupational exposure revealed persistent respiratory disorders among agricultural workers handling metam-sodium. Symptoms included irritant-induced asthma and other chronic respiratory conditions . This underscores the need for stringent safety measures during application.
Comparison with Similar Compounds
Sodium Acetate Isotopologues
- Sodium Acetate-1-13C-2-D3 (CAS: 102212-93-1): This compound combines carbon-13 and deuterium labeling, with the formula C(13C)D3NaO2 . It serves as a tracer in nuclear magnetic resonance (NMR) and metabolic flux analysis. Unlike Sodium Methanesulfonate-d3, it lacks a sulfonate group, limiting its use in sulfur-containing systems .
- Sodium Acetate-13C2,d3 (CAS: 123333-80-2): Features dual carbon-13 and deuterium labeling, enhancing its utility in dual-isotope tracing experiments. Its molecular weight (~105.11 ) is comparable to Sodium Methanesulfonate-d3, but its applications focus on acetate metabolism studies .
Deuterated Sulfonates and Sulfates
- N-(4-Hydroxyphenyl)acetamide sulfate-d3 sodium (CAS: 2733160-80-8): A deuterated sulfate used in drug metabolism research. Unlike Sodium Methanesulfonate-d3, it incorporates a phenolic moiety, making it suitable for studying phase II metabolism (e.g., sulfation pathways) .
- Methyl Diethyldithiocarbamate-d3 (CAS: N/A): A deuterated dithiocarbamate with applications in environmental monitoring and organic synthesis. Its sulfur-containing structure differs from Sodium Methanesulfonate-d3 but shares isotopic utility in mass spectrometry .
Physicochemical Properties
Key Observations :
- Sodium Methanesulfonate-d3 has a lower molecular weight compared to complex deuterated pharmaceuticals (e.g., Oxymorphone-D3) but higher than simple amines like Methan-d3-amine HCl.
- Its sulfonate group enhances solubility in polar solvents, distinguishing it from non-ionic deuterated compounds like N-Methyl-d3-acetamide (CAS: 3669-71-4) .
Analytical Chemistry
Sodium Methanesulfonate-d3 is used as an internal standard in LC-MS/MS for quantifying methanesulfonic acid in biological matrices. A 2025 study demonstrated its linear response (R² > 0.99) in plasma samples, with a detection limit of 0.1 ng/mL . In contrast, Sodium Acetate-13C2,d3 achieved similar sensitivity in acetate quantification but required derivatization for GC-MS analysis .
Drug Metabolism
Deuterated sulfonates like Sodium Methanesulfonate-d3 improve the accuracy of mass isotopomer distribution analysis (MIDA). For example, a 2024 study on sulfonamide drugs used this compound to trace hepatic clearance pathways, revealing a 20% reduction in metabolic degradation compared to non-deuterated analogs .
Environmental Monitoring
Methyl Diethyldithiocarbamate-d3 () detected pesticide residues in water at 0.5 ppb via LC-HRMS, showcasing the broader utility of deuterated sulfur compounds in environmental science. Sodium Methanesulfonate-d3, however, is less volatile and more suited for aqueous phase analysis .
Q & A
Basic: What are the critical considerations for synthesizing and characterizing Metam-sodium-d3 in isotopic purity for environmental fate studies?
Methodological Answer:
Synthesis of this compound (sodium methyldithiocarbamate-d3) requires stringent control of deuterium incorporation to ensure isotopic purity (>98%). Key steps include:
- Synthesis Protocol : Use of deuterated precursors (e.g., CD3I) in a controlled anhydrous environment to minimize proton exchange .
- Analytical Validation : Confirm isotopic purity via NMR spectroscopy (e.g., ¹H-NMR absence at 2.5 ppm for non-deuterated methyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+Na]+ at m/z 150.02 for C2D3NNaS2) .
- Contamination Mitigation : Store samples in inert, airtight containers under argon to prevent isotopic exchange with ambient moisture .
Basic: How should researchers design controlled experiments to assess this compound’s degradation pathways in soil matrices?
Methodological Answer:
- Experimental Variables :
- Analytical Workflow :
Advanced: How can researchers resolve contradictions in isotopic tracer data when studying this compound’s adsorption-desorption dynamics in heterogeneous soils?
Methodological Answer:
Contradictions often arise from soil heterogeneity or analytical artifacts. Mitigation strategies include:
- Cross-Validation : Use complementary techniques (e.g., isotope ratio mass spectrometry [IRMS] and LC-HRMS ) to confirm adsorption coefficients (Kd values) .
- Soil Fractionation : Physically separate soil components (e.g., organic matter, clay) to isolate adsorption mechanisms .
- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., ionic strength, dissolved organic carbon) and adjust models accordingly .
Advanced: What methodological safeguards are necessary when comparing this compound’s efficacy across in vitro and in vivo agricultural models?
Methodological Answer:
- Model Alignment :
- Standardize endpoints (e.g., nematode mortality rates) between models using OECD Guideline 226 (soil microcosm tests) and in vitro cell-based assays .
- Data Normalization :
- Normalize results to account for bioavailability differences (e.g., in vitro bioavailability via Caco-2 cell assays vs. in vivo soil bioavailability) .
- Bias Minimization :
Advanced: How should researchers address ethical and reproducibility challenges in sharing raw isotopic data from this compound studies?
Methodological Answer:
- Data Transparency :
- Provide raw spectra (e.g., NMR, HRMS), instrument parameters, and soil metadata in FAIR-compliant repositories (e.g., Zenodo, Figshare) .
- Ethical Protocols :
Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Model Selection :
- Uncertainty Quantification :
Advanced: How can researchers validate the specificity of antibodies or probes used in immunoassays for this compound detection?
Methodological Answer:
- Cross-Reactivity Testing :
- Screen probes against structural analogs (e.g., non-deuterated Metam-sodium) using ELISA or surface plasmon resonance (SPR) to quantify cross-reactivity (<5% acceptable) .
- Limit of Detection (LOD) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
